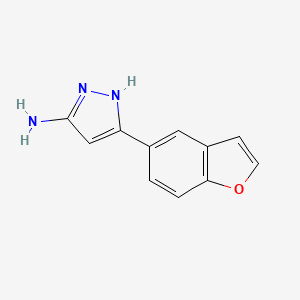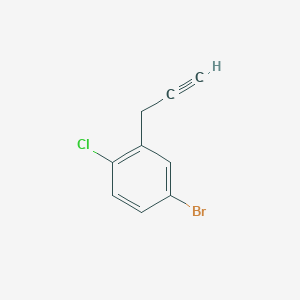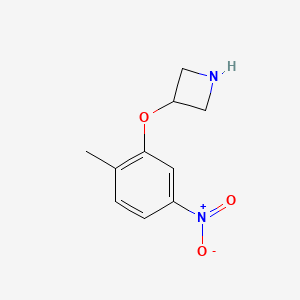
3-(2-Methyl-5-nitrophenoxy)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methyl-5-nitrophenoxy)azetidine is a four-membered nitrogen-containing heterocyclic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(2-Methyl-5-nitrophenoxy)azetidine, often involves cyclization reactions. One common method is the [3+1] radical cascade cyclization enabled by photo-induced copper catalysis . This method is characterized by double C-H activation and offers operational simplicity, a cheap catalyst, and a broad substrate scope.
Industrial Production Methods
Industrial production of azetidines typically involves scalable methods that ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, has been reported to be effective in synthesizing 1-arenesulfonylazetidines . These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methyl-5-nitrophenoxy)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted azetidines depending on the substituent introduced.
Applications De Recherche Scientifique
3-(2-Methyl-5-nitrophenoxy)azetidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(2-Methyl-5-nitrophenoxy)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates bond cleavage and formation, allowing the compound to interact with various biological molecules. The nitro group can undergo reduction to form amine derivatives, which can further interact with biological targets, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
β-Lactams: Four-membered nitrogen-containing heterocycles with similar ring strain but different functional groups.
Uniqueness
3-(2-Methyl-5-nitrophenoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C10H12N2O3 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
3-(2-methyl-5-nitrophenoxy)azetidine |
InChI |
InChI=1S/C10H12N2O3/c1-7-2-3-8(12(13)14)4-10(7)15-9-5-11-6-9/h2-4,9,11H,5-6H2,1H3 |
Clé InChI |
NVOMCRHMVBHFKS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])OC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





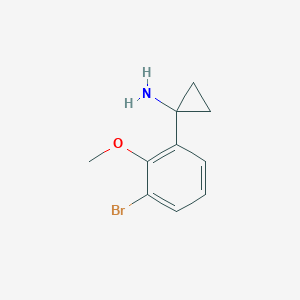

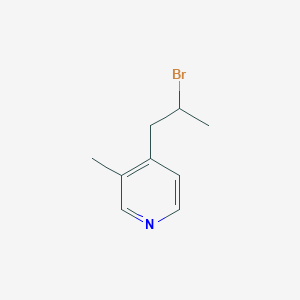
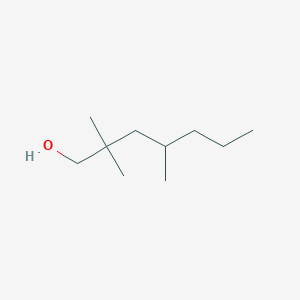
![2-Vinylbicyclo[2.2.1]heptane](/img/structure/B13597433.png)


![Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol](/img/structure/B13597467.png)

